Physicochemical Properties and Synthetic Utility of 2-Bromo-5-hydroxyphenylboronic Acid: A Technical Guide
Physicochemical Properties and Synthetic Utility of 2-Bromo-5-hydroxyphenylboronic Acid: A Technical Guide
Prepared by: Senior Application Scientist Target Audience: Research Chemists, Materials Scientists, and Drug Development Professionals
Executive Summary
In modern organic synthesis, polyfunctional building blocks are the cornerstone of complex molecule assembly. 2-Bromo-5-hydroxyphenylboronic acid (CAS: 958646-68-9) is a highly valuable, trifunctional aromatic monomer. It features an electrophilic aryl bromide, a nucleophilic boronic acid, and a directing/modifiable phenolic hydroxyl group. This unique triad of functional groups allows for orthogonal reactivity, making it an indispensable intermediate in the synthesis of biaryls, advanced pharmaceuticals, and functionalized materials.
This whitepaper provides an in-depth analysis of its physicochemical properties, addresses widespread database conflations regarding its chemical identity, and outlines field-proven, self-validating experimental workflows for its use in chemoselective cross-coupling.
Chemical Identity & Structural Clarification
Critical Database Conflation Warning: A significant challenge when sourcing or researching this compound is that several major chemical aggregators erroneously list "2-Bromo-5-hydroxyphenylboronic acid" as a synonym for 2-bromo-5-hydroxybenzoic acid (CAS: 58380-11-3)[1][2].
As an application scientist, it is vital to verify the molecular structure prior to reaction design. The true boronic acid (CAS: 958646-68-9) contains a
-
C1: Boronic acid moiety (Suzuki-Miyaura nucleophile).
-
C2: Bromine atom (Steric shield and cross-coupling electrophile).
-
C5: Hydroxyl group (Electron-donating, modifiable handle).
Physicochemical Properties
Understanding the physicochemical parameters of 2-Bromo-5-hydroxyphenylboronic acid is essential for predicting its behavior in biphasic reaction mixtures and its stability during storage[4][5].
| Property | Value | Causality / Implication |
| Chemical Name | 2-Bromo-5-hydroxyphenylboronic acid | - |
| CAS Registry Number | 958646-68-9 | Distinct from the benzoic acid analog[3]. |
| Molecular Formula | C6H6BBrO3 | - |
| Molecular Weight | 216.83 g/mol | - |
| Physical State | Solid (White to off-white powder) | Typical for low-molecular-weight boronic acids. |
| Predicted pKa (Boronic Acid) | ~8.5 – 9.0 | The ortho-bromine exerts an inductive electron-withdrawing effect, slightly increasing the acidity of the empty p-orbital on boron compared to phenylboronic acid. |
| Predicted pKa (Phenolic OH) | ~9.5 – 10.0 | Requires strong bases (e.g., NaOH) for complete deprotonation, but remains protonated under mild carbonate bases. |
| Solubility Profile | Soluble in MeOH, EtOH, THF, DMSO; Sparingly soluble in neutral | Dictates the use of co-solvent systems (e.g., Dioxane/ |
Mechanistic Insights: Reactivity, Stability, and the "Ortho-Effect"
Working with 2-Bromo-5-hydroxyphenylboronic acid requires precise control over reaction conditions due to its bifunctional nature (AB-type monomer).
The Risk of AB-Type Polymerization
Because the molecule contains both a boronic acid and an aryl bromide, subjecting it to standard Suzuki-Miyaura conditions (Pd(0), base, >80 °C) will initiate step-growth polymerization or uncontrolled self-condensation. The Palladium catalyst will undergo oxidative addition into the C-Br bond of one molecule, followed by transmetallation with the boronic acid of another.
The Ortho-Bromo Steric Shield
The bromine atom at the C2 position is ortho to the boronic acid. This creates significant steric hindrance, which twists the boronic acid group out of coplanarity with the aromatic ring. While this slows down the rate of transmetallation, it can be strategically exploited. The steric bulk protects the boronic acid from rapid protodeboronation, allowing for chemoselective reactions if temperature and catalyst are strictly controlled.
Experimental Workflows: Chemoselective Suzuki-Miyaura Coupling
To utilize this compound without triggering self-condensation, we must exploit the differential reactivity of halogens. By reacting 2-Bromo-5-hydroxyphenylboronic acid with an Aryl Iodide (Ar-I) at a lowered temperature, the Pd(0) catalyst will selectively undergo oxidative addition with the more reactive Ar-I bond, leaving the internal Ar-Br bond intact.
Step-by-Step Methodology
Objective: Chemoselective coupling of the boronic acid moiety while retaining the internal aryl bromide.
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Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-5-hydroxyphenylboronic acid (1.00 mmol, 216.8 mg) and the target Aryl Iodide (1.05 mmol).
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Base Addition: Add anhydrous Potassium Carbonate (
, 2.50 mmol). Causality: is a mild base that facilitates the formation of the reactive hydroxyboronate intermediate without causing excessive deprotonation of the phenolic OH, which could alter solubility. -
Catalyst Loading: Add
(0.05 mmol, 5 mol%). Causality: The bidentate dppf ligand creates a sterically demanding, electron-rich Pd center that is highly selective for Ar-I over Ar-Br at lower temperatures, preventing catalyst deactivation. -
Solvent System: Introduce 10 mL of a degassed 1,4-Dioxane/
mixture (4:1 v/v). Causality: Dioxane solubilizes the organic substrates, while water is strictly required to dissolve the inorganic base and accelerate the transmetallation step. -
Temperature Control (Critical): Stir the mixture at 60 °C for 12 hours under a nitrogen atmosphere. Causality: Keeping the temperature at 60 °C ensures the internal Ar-Br bond does not possess enough thermal energy to undergo oxidative addition, completely suppressing polymerization.
-
Workup & Purification: Cool to room temperature, dilute with Ethyl Acetate (20 mL), and wash with brine (2 x 15 mL). Dry the organic layer over anhydrous
, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc).
Workflow Visualization
Chemoselective Suzuki-Miyaura workflow preventing AB-type self-condensation.
Analytical Characterization (Self-Validating System)
To confirm the integrity of the starting material and the success of the chemoselective coupling, Nuclear Magnetic Resonance (NMR) spectroscopy serves as a self-validating analytical tool.
Predicted
-
9.65 (s, 1H): Phenolic
. Exchanges with . -
8.20 (br s, 2H): Boronic acid
. Broad due to quadrupolar relaxation of Boron; exchanges with . -
7.35 (d,
Hz, 1H): Aromatic proton at C3. Split into a doublet by the ortho proton at C4. -
6.90 (d,
Hz, 1H): Aromatic proton at C6. Split into a fine doublet by meta coupling to C4. -
6.75 (dd,
Hz, 1H): Aromatic proton at C4. Exhibits a doublet of doublets due to ortho coupling with C3 and meta coupling with C6.
Diagnostic Check: If the material has undergone unexpected debromination during storage or reaction, the doublet at
References
- ChemicalBook. (2025). 2-bromo-5-hydroxybenzoic acid | 58380-11-3.[Demonstrating database conflation with boronic acid nomenclature].
- Sigma-Aldrich. (n.d.). 2-Bromo-5-hydroxyphenylboronic acid | 958646-68-9.
- Combi-Blocks. (n.d.). [958646-68-9], MFCD24727415, 2-Bromo-5-hydroxyphenylboronic acid.
- CymitQuimica. (2024). Safety Data Sheet - 958646-68-9.
